3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 923146-45-6
VCID: VC7035094
InChI: InChI=1S/C23H25N3O5/c1-30-18-12-17(13-19(14-18)31-2)20(27)25-10-8-23(9-11-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,29)
SMILES: COC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC
Molecular Formula: C23H25N3O5
Molecular Weight: 423.469

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 923146-45-6

Cat. No.: VC7035094

Molecular Formula: C23H25N3O5

Molecular Weight: 423.469

* For research use only. Not for human or veterinary use.

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 923146-45-6

Specification

CAS No. 923146-45-6
Molecular Formula C23H25N3O5
Molecular Weight 423.469
IUPAC Name 3-benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C23H25N3O5/c1-30-18-12-17(13-19(14-18)31-2)20(27)25-10-8-23(9-11-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,29)
Standard InChI Key TYBYHXPSYCGRIL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC

Introduction

Chemical Identity

  • IUPAC Name: 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Molecular Formula: C21H23N3O5C_{21}H_{23}N_3O_5

  • Molecular Weight: 397.43 g/mol

  • CAS Number: Not explicitly listed in the provided data but related compounds have CAS identifiers such as 28936-94-9 for similar triazaspiro derivatives .

Structural Features

This compound belongs to the class of spirocyclic systems containing a triazaspiro backbone. Key structural elements include:

  • Spirocyclic Core: The 1,3,8-triazaspiro[4.5]decane framework is a rigid bicyclic structure that provides conformational stability.

  • Benzyl Substituent: The benzyl group at position 3 contributes to hydrophobic interactions and may enhance binding affinity in biological systems.

  • Dimethoxybenzoyl Moiety: The 3,5-dimethoxybenzoyl group at position 8 introduces electron-donating methoxy groups, which can influence electronic properties and reactivity.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the triazaspiro core via cyclization reactions of diamines with activated carbonyl compounds.

  • Introduction of the benzyl group through alkylation.

  • Coupling with 3,5-dimethoxybenzoic acid or its derivatives using amide bond-forming reactions such as carbodiimide-mediated coupling.

Potential Applications

  • Pharmaceutical Development:

    • The spirocyclic scaffold is commonly explored for its bioactivity due to its rigidity and ability to interact with biological targets.

    • The dimethoxybenzoyl group suggests potential for antioxidant or enzyme-inhibitory activity.

  • Material Science:

    • Spirocyclic compounds are often used in the development of advanced polymers and materials due to their unique mechanical properties.

  • Biological Activity Studies:

    • Similar compounds have been investigated for antimicrobial, anticancer, and anti-inflammatory properties .

Related Compounds and Research Context

  • Compounds with spirocyclic frameworks and benzoyl substituents have been extensively studied for their pharmacological properties .

  • For instance:

    • Triazaspiro derivatives exhibit significant biological activities such as enzyme inhibition and receptor modulation.

    • Methoxy-substituted aromatic rings are known for their role in enhancing lipophilicity and metabolic stability .

Data Gaps and Future Research Directions

While the compound's structure suggests promising applications, specific experimental data on its biological activity, toxicity, and pharmacokinetics are not readily available in the provided sources. Future studies should focus on:

  • In Vitro Testing:

    • Investigating its interaction with enzymes or receptors of interest.

  • Computational Modeling:

    • Predicting binding affinities and molecular dynamics in biological systems.

  • Synthetic Optimization:

    • Developing more efficient routes to synthesize this compound.

This detailed analysis highlights the unique structural features of 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, its potential applications, and avenues for further research into its properties and uses.

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